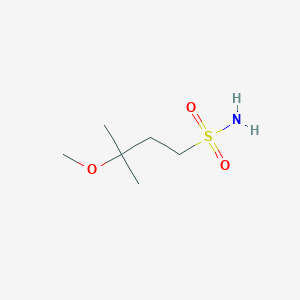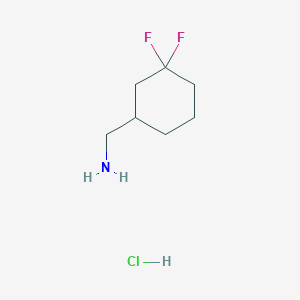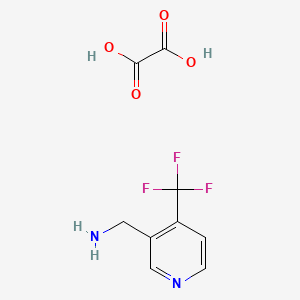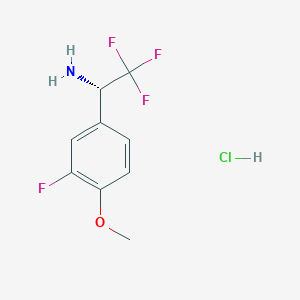![molecular formula C8H10F2O2 B1433328 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 1909327-73-6](/img/structure/B1433328.png)
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Descripción general
Descripción
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid is a chemical compound with the CAS number 1909327-73-6 . It has a molecular weight of 176.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 7,7-difluorobicyclo [4.1.0]heptane-3-carboxylic acid . The InChI code for this compound is 1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 85-86 degrees Celsius .Aplicaciones Científicas De Investigación
1. Synthesis and Stereostructure
Research has explored the synthesis and stereostructure of compounds related to 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid. For example, the synthesis of 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers involves stereoselective functionalization of related compounds, using techniques like IR and NMR spectroscopy (Palkó et al., 2005).
2. Hydrogen-Bonding Patterns
Studies on related bicyclic γ-Keto Acids have revealed their hydrogen-bonding patterns. For instance, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid forms intermolecular carboxyl-to-ketone hydrogen-bonded chains (Lalancette et al., 1997).
3. Nametkin Shift and Stereochemistry
Research on Camphene‐1‐carboxylic acid, a related compound, provides insights into the stereochemistry of the Nametkin Shift, a crucial aspect in the study of similar bicyclic structures (Cameron et al., 1994).
4. Reactions with Carbanions
Investigations have been conducted on the reactions of similar compounds, like 7,7-dichlorobicyclo[4.1.0] heptane, with carbanions. These studies provide valuable information on the chemical behavior of such structures (Arct et al., 1981).
5. Hydrogenolysis and Synthesis of Ketones
Studies have also focused on the hydrogenation of similar compounds to synthesize specific ketones, demonstrating the versatility of these bicyclic structures in chemical synthesis (Zolotarev & Razin, 2007).
6. Electrophile-Initiated Lactonization
Research on the treatment of similar compounds with various electrophiles, leading to the formation of substituted carbolactones, is another significant application area (Razin & Zolotarev, 2003).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIPSUJMURKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)





